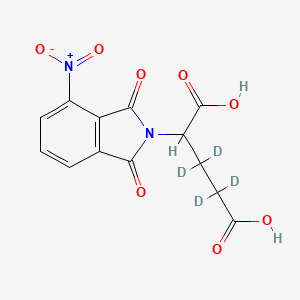
Glycine, 2,2'-(1,2-ethanediyL)bis(L-gamma-glutamyl-L-cysteinyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine, 2,2’-(1,2-ethanediyL)bis(L-gamma-glutamyl-L-cysteinyl-): is a complex dipeptide compound that plays a crucial role in various biological processes. It is composed of glycine, L-glutamic acid, and L-cysteine, forming a unique structure that is essential for its biological functions. This compound is a key intermediate in the synthesis of glutathione, a vital antioxidant in the human body .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, 2,2’-(1,2-ethanediyL)bis(L-gamma-glutamyl-L-cysteinyl-) involves multiple steps. The primary synthetic route includes the following steps:
Formation of γ-L-Glutamyl-L-cysteine: This is synthesized from L-glutamic acid and L-cysteine in the presence of the enzyme glutamate-cysteine ligase.
Addition of Glycine: The γ-L-Glutamyl-L-cysteine is then bonded with glycine to form the final compound.
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using genetically modified microorganisms that can produce the necessary enzymes for the synthesis. The fermentation process is optimized to maximize yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cysteine residue, forming disulfide bonds.
Reduction: Reduction reactions can break these disulfide bonds, reverting the compound to its reduced form.
Substitution: Various substitution reactions can occur, especially involving the amino and carboxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Various alkylating agents.
Major Products
Oxidation: Formation of disulfide-linked dimers.
Reduction: Reversion to the reduced monomeric form.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a precursor in the synthesis of glutathione, which is essential for various biochemical assays and studies involving oxidative stress and redox biology .
Biology
In biological research, it is used to study cellular processes involving detoxification, antioxidant defense, and cellular signaling. It is also used in studies related to aging and chronic diseases .
Medicine
Medically, this compound is investigated for its potential therapeutic benefits in conditions involving oxidative stress, such as neurodegenerative diseases, cardiovascular diseases, and cancer .
Industry
In the industrial sector, it is used in the production of supplements and pharmaceuticals aimed at boosting antioxidant levels in the body.
Mécanisme D'action
The compound exerts its effects primarily through its role in the synthesis of glutathione. Glutathione acts as a major antioxidant, protecting cells from oxidative damage by neutralizing free radicals. The molecular targets include various enzymes involved in detoxification processes, such as glutathione peroxidase and glutathione S-transferase .
Comparaison Avec Des Composés Similaires
Similar Compounds
γ-L-Glutamyl-L-cysteine: A direct precursor in the synthesis of the compound.
Glutathione: The final product in the synthesis pathway, with similar antioxidant properties.
N-Acetylcysteine: Another compound with antioxidant properties, often used as a supplement.
Uniqueness
What sets Glycine, 2,2’-(1,2-ethanediyL)bis(L-gamma-glutamyl-L-cysteinyl-) apart is its specific role in the synthesis of glutathione, making it a critical component in maintaining cellular redox balance and protecting against oxidative stress .
Propriétés
Numéro CAS |
128129-59-9 |
|---|---|
Formule moléculaire |
C22H36N6O12S2 |
Poids moléculaire |
640.7 g/mol |
Nom IUPAC |
(2S)-2-amino-5-[[(2S,5S)-5-[[(4S)-4-amino-4-carboxybutanoyl]amino]-1,6-bis(carboxymethylamino)-1,6-dioxo-2,5-bis(sulfanylmethyl)hexan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C22H36N6O12S2/c23-11(17(35)36)1-3-13(29)27-21(9-41,19(39)25-7-15(31)32)5-6-22(10-42,20(40)26-8-16(33)34)28-14(30)4-2-12(24)18(37)38/h11-12,41-42H,1-10,23-24H2,(H,25,39)(H,26,40)(H,27,29)(H,28,30)(H,31,32)(H,33,34)(H,35,36)(H,37,38)/t11-,12-,21+,22+/m0/s1 |
Clé InChI |
UXQVCNVGKIGYAT-SNLXXHADSA-N |
SMILES isomérique |
C(CC(=O)N[C@](CC[C@@](CS)(C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)(CS)C(=O)NCC(=O)O)[C@@H](C(=O)O)N |
SMILES canonique |
C(CC(=O)NC(CCC(CS)(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)(CS)C(=O)NCC(=O)O)C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-isopropyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13438829.png)
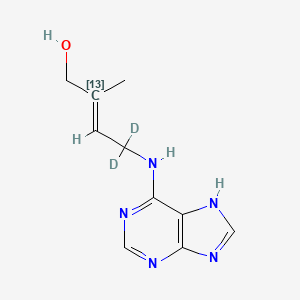
![N(amino)-Des(N-(Methoxycarbonyl)-3-methyl-L-valinamido)-[(4S)-4-(1,1-Dimethylethyl)-2,5-dioxo-1-imidazolidinyl] Atazanavir](/img/structure/B13438848.png)

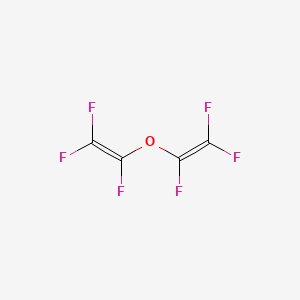



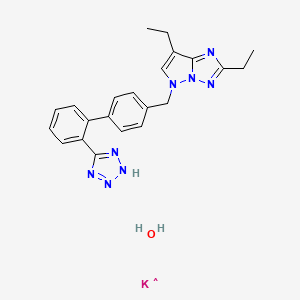
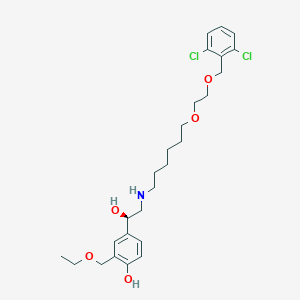
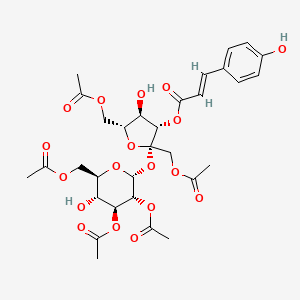
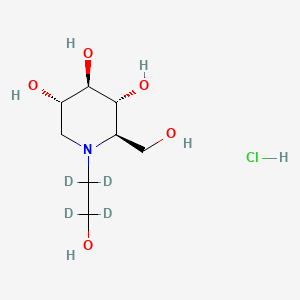
![3-Amino-4-(1,1-dimethylethyl)-6-[1,1-di(methyl-d3)ethyl-2,2,2-d3]phen-2-d-ol](/img/structure/B13438895.png)
